7-methyl-L-tryptophan
Description
Significance of Indole-Substituted Tryptophan Analogs in Biochemical Inquiry
Tryptophan and its analogs, characterized by the indole (B1671886) ring, are fundamental to numerous biological functions. pcbiochemres.com They are precursors to vital molecules such as the neurotransmitter serotonin (B10506) and the hormone melatonin. pcbiochemres.com The intrinsic fluorescence of the indole ring also makes tryptophan a natural probe for studying protein structure and dynamics. nih.govnih.gov
By substituting the indole ring at various positions, scientists can create a diverse array of tryptophan analogs with altered properties. These modifications can influence factors like hydrophobicity, electronic properties, and steric bulk. biosynth.com Such alterations allow researchers to:
Probe Protein Environments: The fluorescence of tryptophan analogs is often sensitive to the local microenvironment within a protein. nih.govnih.gov By incorporating these analogs into specific protein sites, scientists can gain insights into protein folding, conformational changes, and interactions with other molecules. nih.govanu.edu.au
Develop Novel Therapeutics: Indole derivatives are found in a wide range of pharmacologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents. pcbiochemres.com Synthesizing and screening indole-substituted tryptophan analogs is a key strategy in the discovery of new drugs. chemimpex.compcbiochemres.com
Investigate Enzymatic Mechanisms: Tryptophan analogs can act as substrates or inhibitors of enzymes involved in tryptophan metabolism. biosynth.comacs.org Studying these interactions helps to elucidate enzyme specificity and reaction mechanisms. acs.org The enzyme tryptophan synthase, for example, can utilize various indole analogs to synthesize corresponding tryptophan derivatives. acs.orgresearchgate.net
Engineer Proteins with Enhanced Properties: The incorporation of tryptophan analogs can improve the stability and activity of proteins and enzymes, which is beneficial for applications in biocatalysis and therapeutic protein development. chemimpex.com
Overview of Scholarly Research Trajectories on the Chemical Compound
Research on 7-methyl-L-tryptophan has followed several key trajectories, reflecting its versatility as a research tool.
Table 1: Key Research Applications of this compound
| Research Area | Application of this compound | Key Findings |
| Peptide and Protein Synthesis | Used as a building block in solid-phase peptide synthesis. chemimpex.com | The N-Fmoc protected form (N-Fmoc-7-methyl-L-tryptophan) is widely used to create peptides with modified properties. chemimpex.comachemblock.com |
| Drug Discovery and Development | Serves as a precursor for synthesizing potential therapeutic agents, particularly those targeting neurological disorders. chemimpex.com It is also a key precursor for the biosynthesis of some non-ribosomal peptide antibiotics. medchemexpress.com | Its derivatives are explored for their potential to offer improved stability and bioavailability in peptide-based therapeutics. chemimpex.com |
| Biochemical and Enzymatic Studies | Acts as a competitive inhibitor of tryptophan transferase. biosynth.com It is also a substrate for enzymes like tryptophan synthase, enabling the enzymatic synthesis of tryptophan analogs. nih.govacs.org | Kinetic studies have been performed to understand its conversion and interaction with enzymes. biosynth.com Researchers have engineered enzymes to improve the synthesis of 7-substituted tryptophan analogs. acs.org |
| Spectroscopic Probes | While not as extensively studied for its fluorescent properties as other analogs, its structural similarity to tryptophan allows for comparative studies. The introduction of other functionalities, like fluorine, at the 7-position has been explored for creating sensitive NMR probes. anu.edu.au | The development of fluorescent tryptophan analogs, including those with modifications at various positions on the indole ring, is an active area of research for studying protein dynamics. acs.orgrsc.org |
| Metabolic Pathway Investigation | Used to study the biochemical pathways of tryptophan metabolism. chemimpex.com It can be converted to serotonin in vivo, making it a useful tool for investigating this pathway. biosynth.com | Research has shown that methylation at the alpha-carbon of L-tryptophan can influence metabolic processes related to obesity. portlandpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOZNJNHBBROHM-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=CN2)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Synthetic Methodologies for 7 Methyl L Tryptophan and Its Analogs
Chemoenzymatic and Biotransformation Approaches
Biological synthesis methods, leveraging enzymes and engineered microorganisms, provide a green and highly selective alternative to traditional chemical synthesis. frontiersin.orgresearchgate.net These approaches are particularly valuable for producing complex molecules like derivatized tryptophans with high stereospecificity.
Enzymatic Platforms for Modified Tryptophan Synthesis
Enzymes play a crucial role in the synthesis of tryptophan analogs, offering unparalleled rate acceleration and selectivity. nih.gov While nature provides a wide array of enzymes for tryptophan modification, including halogenation and alkylation, only a limited number have been harnessed for synthetic chemistry. nih.govacs.org A significant challenge is that each specific tryptophan analog often requires a unique enzyme. nih.govacs.org
One promising enzymatic platform involves the use of tryptophan synthase (TrpS), which can assemble tryptophan analogs from L-serine and the corresponding indole (B1671886) derivative. nih.gov Specifically, the β-subunit of tryptophan synthase (TrpB) is particularly attractive as it can directly form tryptophan analogs. nih.govacs.org However, the wild-type enzyme often shows poor acceptance of bulky or electron-deficient indoles. nih.govacs.org To overcome this limitation, directed evolution has been applied to TrpB from thermophilic organisms like Pyrococcus furiosus and Thermotoga maritima. This has generated a suite of enzyme variants capable of synthesizing previously difficult-to-obtain tryptophan analogs. nih.govacs.org
Another enzymatic approach utilizes dimethylallyltryptophan synthases (DMATSs). For instance, FgaPT2 and 7-DMATS from Aspergillus fumigatus catalyze the prenylation of L-tryptophan at the C4 and C7 positions, respectively. biocrick.com Kinetic studies have shown that while L-tryptophan is the preferred substrate for FgaPT2, 7-methyltryptophan is also accepted, albeit with a lower enzymatic rate constant. biocrick.com This demonstrates the potential for chemoenzymatic synthesis of C4-prenylated 7-methyl-L-tryptophan. biocrick.com Tandem incubations of these enzymes have successfully produced diprenylated indole derivatives with high conversion yields. biocrick.com
| Enzyme Platform | Substrates | Product(s) | Key Findings |
| Tryptophan Synthase (TrpB) | L-serine, indole analogs | Tryptophan analogs | Directed evolution of TrpB from P. furiosus and T. maritima expanded substrate scope to include bulky and electron-deficient indoles. nih.govacs.org |
| Dimethylallyltryptophan Synthase (DMATS) | L-tryptophan, 7-methyltryptophan, dimethylallyl pyrophosphate | Prenylated tryptophan derivatives | FgaPT2 and 7-DMATS from A. fumigatus catalyze regioselective prenylation at C4 and C7 positions. biocrick.com |
Microbial Metabolic Engineering Strategies for Derivatized Tryptophan Production
Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum offers a promising route for the industrial biomanufacturing of tryptophan derivatives. frontiersin.org By combining metabolic engineering with synthetic and systems biology, researchers can reconstruct artificial biosynthesis pathways to produce a variety of these valuable compounds. frontiersin.org
Corynebacterium glutamicum, a workhorse in the biotechnological production of amino acids, has been successfully engineered for the fermentative production of halogenated tryptophan derivatives. nih.govfrontiersin.org This provides a model for the potential production of methylated analogs like this compound.
Fermentative production of 7-chloro-L-tryptophan from simple carbon and nitrogen sources was achieved by engineering an L-tryptophan overproducing strain of C. glutamicum. nih.gov This involved expressing the genes for an FAD-dependent halogenase (RebH) and an NADH-dependent flavin reductase (RebF) from Lechevalieria aerocolonigenes. nih.govfrontiersin.org Optimization of the expression of these enzymes led to the successful chlorination of L-tryptophan at the 7-position. nih.gov
Similarly, engineered C. glutamicum strains have been used to produce 7-bromo-L-tryptophan. frontiersin.org Interestingly, the engineered strain produced 7-Br-Trp at a higher titer (1.2 g/L) compared to 7-Cl-Trp (0.1 g/L), despite the fact that the pure RebH enzyme shows a preference for chlorination. frontiersin.org These studies demonstrate the feasibility of producing regioselectively functionalized tryptophan derivatives through fermentation and highlight the potential for adapting these strategies for the production of this compound. researchgate.netfrontiersin.org
| Engineered Organism | Key Genes Expressed | Product | Titer |
| Corynebacterium glutamicum | rebH (FAD-dependent halogenase), rebF (NADH-dependent flavin reductase) | 7-chloro-L-tryptophan | 0.1 g/L frontiersin.org |
| Corynebacterium glutamicum | rebH (FAD-dependent halogenase), rebF (NADH-dependent flavin reductase) | 7-bromo-L-tryptophan | 1.2 g/L frontiersin.org |
Chemical Synthesis Pathways and Regioselective Functionalization
Chemical synthesis offers a direct route to this compound, often involving the protection of functional groups followed by regioselective methylation of the indole ring.
Strategies for Indole Methylation at the 7-Position
Achieving regioselective functionalization at the C7 position of the indole ring is a significant challenge in chemical synthesis due to the inherent reactivity of other positions, particularly C2 and C3. nih.gov Various strategies have been developed to overcome this, including the use of directing groups and specific reaction conditions.
Traditional methods for C-H methylation often rely on the deprotonation of acidic C-H bonds followed by alkylation with an electrophilic methyl source like methyl iodide. rsc.org In the context of indoles, direct methylation can be challenging. However, treatment of 6-bromo-5-fluoroindole with a strong base like t-butyllithium leads to exclusive deprotonation at the C7 position, which can then be functionalized. nih.gov
Solid-Phase Peptide Synthesis (SPPS) Incorporation Mechanisms
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptides, including those containing modified amino acids like this compound. chemimpex.comnih.govsnmjournals.org This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. peptide.com
Role of Fmoc Protection Group in Amino Group Protection
In SPPS, the N-α-amino group of the incoming amino acid must be temporarily blocked to prevent unwanted side reactions. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for this purpose. chemimpex.comwikipedia.org Its popularity stems from its stability under acidic conditions and its susceptibility to cleavage by mild bases, such as piperidine (B6355638). wikipedia.orgnih.gov This orthogonality allows for the selective removal of the Fmoc group without disturbing acid-labile side-chain protecting groups or the linkage of the peptide to the resin. peptide.com
The Fmoc protection strategy is particularly advantageous for synthesizing complex peptides and those containing sensitive modifications. nih.gov The process involves attaching an Fmoc-protected amino acid, such as N-Fmoc-7-methyl-L-tryptophan, to the resin-bound peptide chain. chemimpex.comomizzur.com The Fmoc group is then removed with a base, typically a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF), to expose the free amine for the next coupling step. wikipedia.org
Table 1: Properties of N-Fmoc-7-methyl-L-tryptophan
| Property | Value |
|---|---|
| CAS Number | 1808268-53-2 chemimpex.comomizzur.com |
| Molecular Formula | C27H24N2O4 chemimpex.comomizzur.com |
| Molecular Weight | 440.49 g/mol chemimpex.comomizzur.com |
| Appearance | White to off-white powder chemimpex.comomizzur.com |
| Purity | ≥98.00% omizzur.com |
| Storage | 2-8°C omizzur.com |
Coupling with Activated Amino Acids
The formation of the amide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming amino acid is a critical step in SPPS. To facilitate this, the carboxylic acid of the incoming Fmoc-protected amino acid is activated. This is typically achieved using coupling reagents that convert the carboxylic acid into a more reactive species, such as an active ester. mdpi.comsigmaaldrich.com
A variety of coupling reagents are available, often categorized as carbodiimide-based or phosphonium- and aminium-based salts. mdpi.comsigmaaldrich.com Common examples include:
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC). These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to improve efficiency and suppress side reactions like racemization. mdpi.comluxembourg-bio.com
Phosphonium Salts: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). sigmaaldrich.comluxembourg-bio.com
Aminium/Uronium Salts: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU). sigmaaldrich.comluxembourg-bio.com HATU is known for its high efficiency, particularly in difficult couplings, due to the formation of highly reactive OAt esters. sigmaaldrich.com
The choice of coupling reagent can significantly impact the yield and purity of the final peptide. mdpi.com
Optimization of Peptide Synthesis Yield and Purity
Several factors can be optimized to maximize the yield and purity of peptides synthesized via SPPS. The purity of the Fmoc-protected amino acid building blocks is crucial, as impurities can be incorporated into the growing peptide chain. nih.gov Advances in manufacturing have led to the availability of high-purity Fmoc amino acids. nih.gov
Incomplete deprotection or coupling reactions can lead to deletion sequences, where one or more amino acids are missing from the final peptide. To address this, "capping" can be employed. This involves treating the resin with a reagent like acetic anhydride (B1165640) to block any unreacted free amines, preventing them from participating in subsequent coupling steps.
Aggregation of the growing peptide chain on the resin can hinder reagent access and lead to incomplete reactions. acs.org This is a sequence-dependent phenomenon, with certain amino acid residues being more prone to causing aggregation. acs.org Strategies to mitigate aggregation include using specialized solvents, elevated temperatures, or chaotropic agents. google.com Furthermore, deep learning models have been developed to predict reaction yields and optimize synthesis parameters by analyzing large datasets from automated peptide synthesizers. acs.org
Multi-Step Organic Synthesis Routes
Beyond SPPS, this compound can be synthesized through traditional multi-step organic chemistry.
Vilsmeier-Haack Formylation of 7-Methylindole (B51510)
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including indoles. wikipedia.orgwikipedia.org The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3) to generate a Vilsmeier reagent, which is a chloroiminium ion. wikipedia.orgbhu.ac.in
In the synthesis of this compound, the starting material is 7-methylindole. The Vilsmeier-Haack reaction introduces a formyl group (-CHO) at the C3 position of the indole ring, which is the most reactive site for electrophilic substitution. wikipedia.orgbhu.ac.in This yields 7-methyl-1H-indole-3-carboxaldehyde. This intermediate is a key building block for the subsequent steps in the synthesis. ekb.eg
Oxazolone (B7731731) Formation and Subsequent Hydrolysis
The synthesis continues from 7-methyl-1H-indole-3-carboxaldehyde to construct the amino acid side chain. One common strategy involves the formation of an oxazolone (also known as an azlactone). This can be achieved through various methods, such as the Erlenmeyer-Plöchl azlactone synthesis, which involves the condensation of an aldehyde with an N-acylglycine in the presence of a base and acetic anhydride.
The resulting oxazolone is a reactive intermediate. mdpi.comgoogle.com Subsequent hydrolysis of the oxazolone ring, typically under basic or acidic conditions, opens the ring to yield the α,β-unsaturated α-amino acid. nih.gov This is then followed by a reduction of the double bond to afford the final 7-methyl-DL-tryptophan. google.com Enzymatic methods can also be employed for the hydrolysis of the oxazolone to achieve enantioselectivity, producing the desired L-isomer. nih.gov
Palladium-Catalyzed Cross-Coupling for Regioselective Methylation
The regioselective introduction of a methyl group at the C7 position of the L-tryptophan indole ring represents a significant synthetic challenge due to the intrinsic reactivity of other positions on the indole nucleus, particularly the C2 position. researchgate.net The C2-H bond is more acidic and sterically accessible, making it the kinetically favored site for many C-H activation reactions catalyzed by transition metals like palladium. chinesechemsoc.orgnih.gov Overcoming this inherent reactivity to achieve functionalization at the C7 position requires specialized strategies.
Direct C7 methylation via a palladium-catalyzed C-H activation pathway is not commonly reported due to the overwhelming preference for C2 activation. researchgate.net However, multi-step strategies that employ palladium catalysis have been developed to achieve the desired regioselectivity. One successful approach involves an initial iridium-catalyzed C-H borylation of a protected tryptophan derivative, such as N-Boc-L-tryptophan methyl ester. This step can install boryl groups at both the C2 and C7 positions. Subsequent selective protodeboronation at the C2 position, catalyzed by palladium(II) acetate, effectively removes the boryl group from the more reactive C2 site, leaving the C7-boronated tryptophan derivative. nih.gov This C7-boro-L-tryptophan ester then serves as a versatile intermediate. While not a direct methylation, this boronated intermediate is primed for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, to introduce a methyl group.
Research into late-stage functionalization of complex molecules has driven the development of methods to modify tryptophan residues within peptides. rhhz.net While many of these methods focus on the C2 position, the development of directing groups and specialized catalytic systems is an active area of research aiming to control regioselectivity and enable functionalization at less reactive positions like C7. researchgate.netrsc.org For instance, palladium-catalyzed reactions using various aryl coupling partners, including aryl halides and arylboronic acids, have been extensively studied for tryptophan modification, primarily at C2. chinesechemsoc.orgrhhz.net Adapting these methodologies for C7 methylation would likely require a pre-functionalized substrate, such as the 7-boro derivative, to direct the palladium catalyst to the desired position.
Table 1: Key Methodologies for C7-Functionalization of Tryptophan
| Step | Reaction Type | Catalyst / Reagents | Substrate | Product | Key Feature | Reference |
|---|---|---|---|---|---|---|
| 1 | Iridium-Catalyzed C-H Borylation | [Ir(OMe)(cod)]₂, dtbpy, B₂pin₂ | N-Boc-L-Tryptophan methyl ester | N-Boc-2,7-diboro-L-tryptophan methyl ester | Installs boryl groups at C2 and C7. | nih.gov |
| 2 | Palladium-Catalyzed Protodeboronation | Pd(OAc)₂, Acetic Acid | N-Boc-2,7-diboro-L-tryptophan methyl ester | N-Boc-7-boro-L-tryptophan methyl ester | Regioselectively removes the C2-boryl group. | nih.gov |
| 3 | Suzuki Cross-Coupling (Hypothetical) | Pd Catalyst, Methylboronic acid or ester | N-Boc-7-boro-L-tryptophan methyl ester | N-Boc-7-methyl-L-tryptophan methyl ester | Couples methyl group to the C7 position. | N/A |
This table outlines a multi-step strategy to achieve C7 functionalization, where the final methylation step is a logical extension of the established borylation.
Reductive Amination Routes for N-Substituted Derivatives
Reductive amination is a highly effective and versatile method for synthesizing N-substituted derivatives of amino acids, including this compound. This reaction modifies the primary amino group on the amino acid backbone without altering the indole core. The process is typically a one-pot reaction where the primary amine of this compound reacts with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion. researchgate.net This intermediate is not isolated but is reduced in situ by a mild reducing agent to yield the corresponding N-alkylated or N-arylated secondary or tertiary amine. researchgate.netgoogle.com
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (STAB), which are selective for the iminium ion in the presence of the starting carbonyl compound. nih.govchemspider.com Sodium borohydride (B1222165) (NaBH₄) can also be used, often under controlled temperature conditions to manage its reactivity. google.com
For example, the synthesis of N,N-dimethyl-L-tryptophan has been achieved by reacting L-tryptophan with formaldehyde (B43269) in the presence of sodium cyanoborohydride. nih.govchemspider.com Applying this precedent, this compound can be reacted with formaldehyde to produce N,N-dimethyl-7-methyl-L-tryptophan. Similarly, reaction with other aldehydes or ketones can generate a wide array of N-substituted derivatives. A patented method describes the condensation of L-tryptophan methyl ester with various aromatic aldehydes, followed by reduction with sodium borohydride, to yield N-substituted L-tryptophan methyl esters. google.com This demonstrates the broad applicability of the method for creating diverse derivatives. The choice of the carbonyl compound directly determines the nature of the substituent introduced onto the nitrogen atom.
This methodology is valuable for producing standards for analytical applications, where isotopic labeling can be incorporated. nih.govnih.gov For instance, using deuterated formaldehyde (d₂-formaldehyde) in the reductive amination process allows for the synthesis of isotopically labeled N-methylated derivatives, which can serve as internal standards in mass spectrometry-based quantification. nih.gov
Table 2: Examples of Reagents for Reductive Amination of Tryptophan Derivatives
| Starting Material | Carbonyl Compound | Reducing Agent | Product (N-Substituted Derivative) | Reference |
|---|---|---|---|---|
| L-Tryptophan | Formaldehyde | Sodium Cyanoborohydride | N,N-Dimethyl-L-tryptophan | nih.govchemspider.com |
| L-Tryptophan methyl ester | Aromatic Aldehydes (e.g., Benzaldehyde) | Sodium Borohydride | N-Benzyl-L-tryptophan methyl ester | google.com |
| This compound (Projected) | Formaldehyde | Sodium Cyanoborohydride | N,N-Dimethyl-7-methyl-L-tryptophan | N/A |
| This compound (Projected) | Acetone | Sodium Triacetoxyborohydride | N-Isopropyl-7-methyl-L-tryptophan | N/A |
Enzymatic Interactions and Metabolic Pathway Modulation by 7 Methyl L Tryptophan
Direct Enzyme Inhibition and Substrate Mimicry
7-Methyl-L-tryptophan's structural similarity to L-tryptophan enables it to interact directly with enzymes that normally bind the natural amino acid. This mimicry can lead to the inhibition of enzyme activity, thereby altering metabolic flows.
Competitive Inhibition of Tryptophan Transferases
This compound has been identified as a competitive inhibitor of tryptophan transferase. biosynth.com By binding to the active site of the enzyme, it competes with the natural substrate, L-tryptophan, and obstructs its conversion. The kinetics of this interaction have been explored, for instance, in the context of prenyltransferases, which transfer a prenyl group to tryptophan derivatives. Studies on the tyrosine O-prenyltransferase SirD, which can also act on tryptophan analogs, show that methylation affects binding affinity and catalytic efficiency. For this compound, the Michaelis constant (Km) is higher and the catalytic rate (kcat) is substantially lower compared to L-tryptophan, resulting in a catalytic efficiency of less than 1% of the normal reaction. nih.gov
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|
| L-Tryptophan | 0.54 ± 0.05 | 0.021 ± 0.001 | 39 |
| This compound | 1.5 ± 0.2 | 0.00045 ± 0.00002 | 0.3 |
Interactions with Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO) through Analog Studies
Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) are crucial heme-containing enzymes that catalyze the first and rate-limiting step of tryptophan catabolism along the kynurenine (B1673888) pathway. tandfonline.comportlandpress.comgenecards.org The activity of these enzymes is a key target in various therapeutic areas, and tryptophan analogs are frequently studied as inhibitors.
While direct inhibition data for this compound is limited, studies on other methylated analogs provide significant insight. For example, 1-methyl-L-tryptophan (1-MT) is a known inhibitor of IDO. pnas.orgfrontiersin.org Structural studies suggest that the methyl group at the N1 position of the indole (B1671886) ring creates a steric clash in the active site of TDO, making it a poor inhibitor for that enzyme, whereas it can be accommodated in the active site of IDO. pnas.org Another analog, α-methyl-L-tryptophan, is also recognized as an IDO inhibitor. google.com This analog has been shown to stabilize the tetrameric structure of TDO, which is essential for its catalytic activity. pnas.org These findings underscore that the position of the methyl group on the tryptophan molecule is critical in determining its inhibitory profile against IDO and TDO. The placement of a methyl group at the C7 position on the benzene (B151609) ring of this compound would present a different steric and electronic profile than N1 or α-methylation, suggesting a distinct interaction pattern with the active sites of these enzymes that warrants specific investigation.
Effects on Tryptophan Hydroxylase (TPH) Pathway Dynamics via Analogous Structures
Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506). pensoft.nettandfonline.com It hydroxylates L-tryptophan at the 5-position of the indole ring to produce 5-hydroxytryptophan. tandfonline.com The influence of tryptophan analogs on this pathway is of significant interest in neuroscience research.
Studies using analogous structures demonstrate that modifications to the indole ring can profoundly affect TPH activity. For instance, α-methyl-L-tryptophan (AMT) is a substrate for TPH and is used as a tracer for serotonin synthesis. nih.govthno.org However, further modification, such as adding a fluorine atom at the 5-position, creates 5-fluoro-α-methyl-tryptophan (5-F-AMT), which is a very poor substrate for TPH. thno.org This indicates that substitutions on the benzene portion of the indole ring can significantly alter the molecule's interaction with the TPH active site. Based on these findings, it is plausible that the methyl group at the C7 position in this compound would similarly modulate its interaction with TPH, potentially reducing its suitability as a substrate and thereby affecting the dynamics of the serotonin synthesis pathway.
| Compound | Relative Activity with TPH | Note |
|---|---|---|
| L-Tryptophan | High | Natural substrate, rapid conversion. |
| α-Methyl-L-tryptophan (AMT) | Moderate | Acts as a substrate, but with slower kinetics than L-Trp. |
| 5-Fluoro-α-methyl-tryptophan (5-F-AMT) | Very Low | Substitution at the 5-position drastically reduces substrate suitability. |
Modulation of Tryptophan Biosynthetic Pathways
In microorganisms, this compound plays a crucial role in the regulation of its own synthesis by interfering with the complex feedback mechanisms that govern the aromatic amino acid biosynthetic pathway.
Regulation of Precursor Flux in Aromatic Amino Acid Biosynthesis
The biosynthesis of aromatic amino acids (tryptophan, tyrosine, and phenylalanine) proceeds via the shikimate pathway, which produces the common precursor, chorismate. royalsocietypublishing.org The flux of metabolites through this pathway is tightly regulated. One of the key regulatory enzymes is anthranilate synthetase, which catalyzes the first committed step of the tryptophan-specific branch, converting chorismate to anthranilate. tandfonline.com
Feedback Inhibition Mechanisms in Microbial Systems
In various microbial systems, including Escherichia coli and Brevibacterium flavum, L-tryptophan levels are controlled by feedback inhibition of anthranilate synthetase. nih.govtandfonline.comnih.gov this compound mimics L-tryptophan and effectively inhibits this enzyme. nih.govtandfonline.com This inhibition leads to a decrease in the intracellular concentration of tryptophan, which in turn causes the derepression of the tryptophan (trp) operon—the set of genes responsible for producing tryptophan biosynthetic enzymes. nih.govmarquette.edu This derepression occurs because low tryptophan levels prevent the trp repressor protein from binding to the operon and blocking its transcription. marquette.edu Unlike other analogs such as 5- or 6-methyltryptophan, 7-methyltryptophan does not appear to function as an active corepressor in this regulatory system. marquette.edu
| Microorganism | Target Enzyme | Mechanism of Action | Regulatory Outcome | Reference |
|---|---|---|---|---|
| Escherichia coli | Anthranilate Synthetase | Competitive feedback inhibition (mimics L-tryptophan) | Derepression of the trp operon | nih.govnih.govmarquette.edu |
| Brevibacterium flavum | Anthranilate Synthetase | Feedback inhibition | Derepression of anthranilate phosphoribosyl-transferase synthesis | tandfonline.com |
Role as a Precursor or Modulator in Specialized Metabolite Biosynthesis
This compound is an analog of the essential amino acid L-tryptophan, characterized by a methyl group substitution on the seventh position of the indole ring. This modification allows it to serve as a tool for probing enzymatic mechanisms and as a potential building block in biosynthetic pathways that utilize tryptophan.
Involvement in Non-Ribosomal Peptide Antibiotic Biosynthesis
This compound is described as a key precursor for the biosynthesis of numerous non-ribosomal peptide (NRP) antibiotics medchemexpress.com. Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes responsible for assembling these complex peptides. The adenylation (A) domain within each NRPS module is the "gatekeeper," responsible for selecting and activating a specific amino acid before its incorporation into the growing peptide chain nih.govebi.ac.ukacs.org.
The substrate promiscuity of certain A-domains allows them to recognize and incorporate amino acid analogs, including methylated derivatives like this compound rsc.orgnih.gov. This flexibility can be exploited in a process known as precursor-directed biosynthesis, where feeding a producing organism with an unnatural precursor can lead to the generation of novel antibiotic analogs. For instance, studies have shown that feeding fluorinated tryptophan analogs to bacterial strains can result in the production of new fluorinated alkaloids researchgate.net. Similarly, research on the cycloaspeptide pathway demonstrated that the responsible NRPS accepts N-methylated amino acids, highlighting a mechanism for incorporating modified precursors rsc.org.
However, despite the general principle of NRPS promiscuity and the classification of this compound as a precursor medchemexpress.com, specific, named examples of naturally occurring or engineered non-ribosomal peptide antibiotics that incorporate a this compound moiety are not detailed in the available scientific literature.
Interactions with Commensal Microbial Tryptophan Metabolism
The gut microbiota extensively metabolizes dietary tryptophan that escapes absorption in the small intestine, producing a wide array of bioactive compounds, including indole, tryptamine, and various indole derivatives like indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA) nih.govnih.govunimi.itwur.nl. These microbial metabolites are crucial signaling molecules between the microbiome and the host, notably through their interaction with the aryl hydrocarbon receptor (AhR), which modulates host immunity and intestinal barrier function tandfonline.combohrium.commdpi.com.
As a tryptophan analog, this compound has the potential to interfere with or be processed by microbial metabolic pathways. For example, the key enzyme tryptophanase, which converts tryptophan to indole, has been shown to have a degree of substrate flexibility, though its activity is highly dependent on the substitution pattern of the indole ring. Studies with tryptophanase from Proteus rettgeri showed that it could utilize 5-methylindole (B121678) to synthesize 5-methyl-L-tryptophan, but N-methylindole was inactive, indicating that modifications to the indole core can abolish enzymatic recognition tandfonline.com.
It is plausible that commensal bacteria could metabolize this compound into 7-methylindole (B51510). One study demonstrated that 7-methylindole affects biofilm production in Serratia marcescens researchgate.net. However, specific research detailing the metabolism of this compound by key commensal genera such as Bacteroides, Lactobacillus, or Clostridium is lacking. Furthermore, whether this compound or its potential microbial metabolites (e.g., 7-methylindole) can act as agonists or antagonists for the host's aryl hydrocarbon receptor has not been documented in the reviewed literature nih.gov.
Functional Impact of 7 Methyl L Tryptophan in Biomacromolecular Systems
Structural and Functional Consequences of Incorporation into Peptides and Proteins
The introduction of 7-methyl-L-tryptophan in place of its natural counterpart can lead to significant changes in the behavior of peptides and proteins. These alterations stem from the modified physicochemical properties imparted by the C7 methyl group on the indole (B1671886) ring.
The substitution of tryptophan with its methylated analogs can modulate the biophysical properties of peptides, including their stability and hydrophobicity. The methyl group at the 7-position enhances the non-polar character of the amino acid side chain. This increased hydrophobicity can influence how the peptide interacts with its environment and its own structure.
Theoretical Impact of Methyl Substitution on Peptide Properties
| Property | Effect of 7-Methyl Substitution | Underlying Mechanism |
|---|---|---|
| Hydrophobicity | Increase | Addition of a non-polar methyl group to the indole ring enhances its lipophilic character. |
| Stability | Potentially Increased | Enhanced hydrophobic interactions can lead to more stable folded structures or self-assembled aggregates. acs.orgchemimpex.com |
The incorporation of this compound into a protein can alter its three-dimensional structure and, consequently, its function. Enzymes, in particular, are sensitive to such modifications within their active sites or allosteric regions. The promiscuity of certain enzymes allows them to accept and process analogs like this compound.
For example, the enzyme L-tryptophan oxidase (VioA), which is the first enzyme in the violacein (B1683560) biosynthesis pathway, can accept 7-methyl-D,L-tryptophan as a substrate. nih.gov Similarly, tryptophan synthase is known to be a promiscuous enzyme that can catalyze reactions with various indole analogs, including methylated indoles, to generate the corresponding modified tryptophan amino acids. pnas.orgwikipedia.org This suggests that the cellular machinery can be harnessed or engineered to produce proteins containing this analog.
The catalytic efficiency of enzymes can be directly affected. In a study on the violacein biosynthesis enzyme VioA, the kinetic parameters for 7-methyl-D,L-tryptophan were determined, showing the enzyme could process this analog, albeit with different efficiency compared to the native L-tryptophan.
Kinetic Parameters of VioA with Tryptophan and its Analogs
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) |
|---|---|---|---|
| L-Tryptophan | 0.015 | 0.016 | 1067 |
| 7-Methyl-D,L-tryptophan | 0.076 | 0.003 | 39 |
Data adapted from GenoChemetic Strategy for Derivatization of the Violacein Natural Product Scaffold. nih.gov
These findings demonstrate that while enzymes can incorporate this compound, the modification often results in altered catalytic activity. This feature can be exploited in biocatalysis to produce novel compounds.
Influence on Peptide Stability and Hydrophobicity through 7-Methyl Substitution
Mechanisms of Protein and Enzyme Modification for Biocatalysis
The intentional incorporation of this compound into proteins for biocatalytic purposes relies on several advanced strategies. These methods leverage the inherent or engineered capabilities of cellular machinery to utilize non-canonical amino acids.
One primary mechanism involves exploiting the substrate promiscuity of enzymes. As seen with tryptophan synthase and L-tryptophan oxidase, some wild-type enzymes can naturally process tryptophan analogs. nih.govpnas.org This allows for the direct synthesis of analog-containing molecules by feeding the corresponding precursor, such as 7-methylindole (B51510), to a biocatalytic system. acs.org
Directed evolution is a powerful technique to enhance or create new enzyme activities. By applying selective pressure, enzymes like the tryptophan synthase β-subunit (TrpB) can be engineered to efficiently synthesize tryptophan analogs substituted at various positions, including the 7-position, from readily available starting materials like serine and the corresponding indole analog. acs.orggoogle.com
Another sophisticated approach is the use of auxotrophic host strains. For example, a Lactococcus lactis strain that cannot synthesize its own tryptophan (a Trp auxotroph) can be used as an expression system. When this strain is supplied with a tryptophan analog like a methylated tryptophan, it will incorporate it into the proteins it synthesizes. acs.org This method allows for the production of proteins where most or all tryptophan residues are replaced by the analog.
Furthermore, genetic code expansion techniques offer site-specific incorporation. This involves creating a mutant aminoacyl-tRNA synthetase that specifically recognizes this compound and charges it to an orthogonal tRNA, which then delivers the analog to the ribosome in response to a unique codon (e.g., an amber stop codon). While this has been demonstrated for analogs like 7-fluoro-L-tryptophan, the principle is applicable to other derivatives.
Modulation of Molecular Interactions in Biological Systems
The presence of a 7-methyl group on the tryptophan indole ring can modulate non-covalent interactions that are critical for biological function, such as protein-ligand binding and protein stability. cambridge.org The indole ring of tryptophan is involved in a wide array of interactions, including hydrophobic, π-π, and cation-π interactions. acs.orgmdpi.com
The addition of an electron-donating methyl group can alter the electronic properties of the indole π system, which may influence these interactions. While specific studies on this compound are limited, research on other methylated tryptophan analogs shows that such substitutions can increase the affinity of proteins for their ligands. lambris.com
In some biological contexts, this compound can act as an inhibitor. For instance, it can inhibit the enzyme anthranilate synthase, which is a key enzyme in the tryptophan biosynthesis pathway, through feedback inhibition. nih.gov In Corynebacterium glutamicum, the halogenated analog 7-chloro-tryptophan was found to be a more potent inhibitor of anthranilate phosphoribosyltransferase (TrpD) than 7-bromo-tryptophan, highlighting how substitutions at the 7-position can modulate enzyme inhibition. frontiersin.org This inhibitory action underscores its ability to interfere with normal molecular interactions in metabolic pathways. The ability to modulate such interactions makes this compound a valuable tool for studying protein function and for the development of new bioactive molecules. chemimpex.com
Advanced Research Applications and Methodological Approaches
Utilization in Biochemical Pathway Delineation Studies
As an analogue of L-tryptophan, 7-methyl-L-tryptophan serves as a powerful probe for elucidating the complex metabolic networks involving this essential amino acid. Its structural similarity allows it to be recognized by enzymes and transporters in the tryptophan pathways, while the methyl group provides a distinctive tag for tracking and differentiation from its endogenous counterpart.
This compound is instrumental in tracing the metabolic fates of tryptophan in various biological systems. L-tryptophan is a precursor to a multitude of bioactive molecules, and its metabolism is primarily divided into two major routes: the serotonin (B10506) pathway and the kynurenine (B1673888) pathway. researchgate.netsnmjournals.org As an analogue, this compound can enter these pathways, allowing researchers to follow its conversion and understand the flow of metabolites. researchgate.netbiosynth.com For instance, it has been shown to be a precursor in the biosynthesis of serotonin. biosynth.com
The closely related compound, α-methyl-L-tryptophan, is extensively used as a tracer, particularly in positron emission tomography (PET) imaging, to monitor tryptophan transport and metabolism in vivo. researchgate.net This technique helps to visualize the activity of pathways like the kynurenine pathway, which is responsible for the majority of tryptophan catabolism. snmjournals.org By using such methylated analogues, scientists can investigate how metabolic pathways are altered in different physiological and pathological states.
The derivatives of tryptophan play crucial roles in physiology, acting as neurotransmitters and signaling molecules. snmjournals.org this compound is used to explore the synthesis and function of these derivatives. For example, it is a key precursor in the biosynthesis of many non-ribosomal peptide antibiotics, highlighting its role in secondary metabolite production in microorganisms. medchemexpress.com
Furthermore, because tryptophan metabolites are implicated in neurological disorders, the use of analogues like this compound aids in studying these conditions. chemimpex.com The dysregulation of the kynurenine pathway, for instance, is linked to neurodegenerative diseases, and probes like α-methyl-L-tryptophan are critical for investigating these links. researchgate.net By tracing the uptake and metabolism of these analogues, researchers can gain insights into the physiological and pathophysiological functions of the vast array of tryptophan-derived compounds.
| Application Area | Methodological Approach | Key Findings/Insights |
|---|---|---|
| Tracing Metabolic Fates | Use as a metabolic probe and in PET imaging (with analogues) | Allows tracking of tryptophan through the serotonin and kynurenine pathways. researchgate.netbiosynth.com |
| Investigating Derivative Roles | Serves as a precursor for synthetic and natural product biosynthesis | Aids in understanding the function of tryptophan metabolites in health and neurological diseases. medchemexpress.comchemimpex.com |
Tracing Tryptophan Metabolic Fates in Model Systems
Application in Modified Biomolecule Engineering
The unique chemical properties of this compound make it a valuable component in the engineering of peptides and enzymes with tailored characteristics. The introduction of the methyl group can significantly alter the biological and physical properties of these macromolecules.
In the field of peptide chemistry, N-Fmoc-7-methyl-L-tryptophan is a key building block used in solid-phase peptide synthesis. chemimpex.com The incorporation of this modified amino acid into a peptide sequence can enhance its stability and bioavailability. chemimpex.com The methyl group can protect the peptide from enzymatic degradation, a common challenge in the development of peptide-based therapeutics.
A notable example is the substitution of L-tryptophan with a methylated version, α-methyl-L-tryptophan, in the gastrin-releasing peptide receptor (GRPR) ligand RM2. This modification was shown to stabilize the metabolically vulnerable Gln-Trp bond within the peptide, resulting in a ligand with considerably improved stability both in vitro and in vivo, along with higher tumor retention. snmjournals.org This demonstrates the power of using methylated tryptophan analogues to engineer more robust and effective peptides for targeted studies and potential therapeutic applications.
Researchers utilize this compound and its derivatives to produce modified enzymes with enhanced properties. chemimpex.com By incorporating this unnatural amino acid into the enzyme's structure, it is possible to improve its stability and catalytic activity. chemimpex.com This is particularly vital for applications in biocatalysis, where robust enzymes are required for industrial-scale biochemical processes. The strategic placement of this compound can influence the enzyme's folding, structure, and interaction with substrates, leading to superior performance compared to the native enzyme.
| Engineered Biomolecule | Role of this compound | Resulting Enhancement |
|---|---|---|
| Modified Peptides | Incorporated as a building block (e.g., N-Fmoc-7-methyl-L-tryptophan) during synthesis. chemimpex.com | Improved metabolic stability and bioavailability. snmjournals.orgchemimpex.com |
| Modified Enzymes | Used in the production of enzymes with altered structures. chemimpex.com | Enhanced stability and catalytic activity for biocatalysis. chemimpex.com |
Design and Synthesis of Modified Peptides for Targeted Studies
Role in the Development of Advanced Materials for Research
The application of this compound extends into the realm of material science, where its unique chemical structure is harnessed to create novel materials with specific functionalities for research and biomedical use.
Tryptophan and its derivatives are recognized for their utility in creating advanced materials. researchgate.nettechnologypublisher.com Specifically, N-Fmoc-7-methyl-L-tryptophan is explored in the development of functionalized polymers. chemimpex.com These polymers can be designed for specific applications, such as sophisticated drug delivery systems, where the properties of the tryptophan derivative can influence the material's interaction with biological systems and the release kinetics of a therapeutic agent. chemimpex.com
Furthermore, tryptophan derivatives can self-assemble into hydrogels, which are highly desirable for biomedical applications due to their high water content and biocompatibility. mdpi.com The synthesis of hydrogels from tryptophan-derived small molecules offers a pathway to creating materials for applications like tissue engineering and controlled-release systems. The inherent properties of the amino acid derivative, such as hydrophobicity and potential for π–π stacking interactions, guide the formation and characteristics of these advanced materials. mdpi.com The use of halogenated tryptophan derivatives is also being explored for applications in materials science, among other fields. technologypublisher.comnih.gov
Advanced Analytical Techniques for this compound Characterization
The accurate characterization of this compound is crucial for its application in research, ensuring purity and correct structural identification. A suite of advanced analytical techniques is employed for this purpose.
Chromatographic techniques are fundamental in the analysis and purification of this compound.
Thin Layer Chromatography (TLC): TLC is a simple and rapid method often used for monitoring the progress of chemical reactions and for preliminary purity assessment. For instance, in the study of the conversion of tryptophan to this compound, TLC was used to analyze the reaction products. biosynth.com
Gas Chromatography (GC): GC is another technique employed for the analysis of this compound. It has been used to analyze reaction products in kinetic studies of its formation. biosynth.com GC, particularly when coupled with mass spectrometry (GC-MS), can provide information on both the retention time and the mass of the compound, aiding in its identification. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for the separation, quantification, and purification of this compound and its derivatives. sigmaaldrich.comjk-sci.com It is the method of choice for assessing the purity of commercial preparations, with suppliers often specifying a purity of ≥98% as determined by HPLC. sigmaaldrich.com Chiral HPLC, using specialized chiral stationary phases, is essential for the enantiomeric separation of tryptophan derivatives. nih.govmst.edu This is critical as the biological activity of such compounds can be stereospecific. For example, efficient enantiomeric separations of various monosubstituted tryptophan derivatives have been achieved using a Cinchona alkaloid-based zwitterionic chiral stationary phase. nih.gov The mobile phase composition, including additives like formic acid and diethylamine (B46881), is optimized to achieve good separation of the enantiomers. nih.gov
Table 2: Chromatographic Methods for Tryptophan Analogue Analysis
| Technique | Application | Example Mobile Phase/Stationary Phase |
|---|---|---|
| TLC | Reaction monitoring | Not specified |
| GC | Product analysis in kinetic studies | Not specified |
| HPLC | Purity assessment and enantiomeric separation | Methanol/H₂O with formic acid and diethylamine on a zwitterionic chiral stationary phase. nih.gov |
Spectrometric methods provide detailed information about the molecular weight and structure of this compound, which is indispensable for its definitive identification and the detection of any impurities.
Mass Spectrometry (MS): MS is used to determine the molecular weight of this compound and to obtain fragmentation patterns that aid in its structural elucidation. The exact mass of this compound is 218.105530 Da. chemsrc.com In GC-MS analysis of the related L-tryptophan methyl ester, a top peak at m/z 130 is observed. nih.gov High-resolution mass spectrometry, such as that performed on an Orbitrap instrument, provides highly accurate mass measurements, which is crucial for confirming the elemental composition. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. For N-Fmoc-7-methyl-L-tryptophan, a derivative used in peptide synthesis, NMR is used to confirm that the structure conforms to the expected standard. myskinrecipes.com The chemical shifts and coupling constants in the NMR spectrum provide a unique fingerprint of the molecule, allowing for unambiguous identification and the detection of structural isomers or impurities. rsc.orgacs.org
Table 3: Spectrometric Data for Tryptophan Derivatives
| Technique | Compound | Key Data Points |
|---|---|---|
| Mass Spectrometry (GC-MS) | L-Tryptophan methyl ester | Top Peak m/z: 130. nih.gov |
| Mass Spectrometry (High-Resolution) | L-Tryptophan methyl ester | Precursor m/z (M+H): 219.113. nih.gov |
| ¹H NMR | Methyl L-tryptophanate hydrochloride (in DMSO-d6) | δ (ppm): 11.2 (indole NH), 8.81 (NH₃⁺), 7.54-7.01 (aromatic), 4.19 (α-CH), 3.63 (OCH₃). chemicalbook.com |
| ¹H NMR | N-Fmoc-7-methyl-L-tryptophan | Conforms to structure. myskinrecipes.com |
Ensuring the purity and resolving any structural ambiguities of this compound are critical for reliable research outcomes. A combination of the aforementioned analytical techniques is typically required.
Purity control is primarily achieved through HPLC, which can separate the main compound from by-products, starting materials, and other impurities. sigmaaldrich.comjk-sci.com For chiral compounds like this compound, the use of chiral HPLC is essential to determine the enantiomeric purity, as different enantiomers can exhibit distinct biological activities. nih.gov
Structural ambiguities, such as the exact position of the methyl group on the indole (B1671886) ring, are resolved using spectrometric methods. While mass spectrometry can confirm the molecular weight, it may not distinguish between isomers. NMR spectroscopy, particularly 2D NMR techniques like COSY and HMBC, is invaluable for unambiguously determining the connectivity of atoms within the molecule and thus confirming the 7-methyl substitution pattern. rsc.org The combination of high-resolution mass spectrometry for accurate mass determination and comprehensive NMR analysis provides the highest level of confidence in the structural assignment of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
